molecular formula C20H21NO5 B2879328 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid CAS No. 1219586-54-5

4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid

Cat. No.: B2879328
CAS No.: 1219586-54-5
M. Wt: 355.39
InChI Key: AOIBBXMLOIRGDT-UHFFFAOYSA-N
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Description

4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often explored in pharmaceutical research for their potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-19-10-6-14-3-9-17(13-18(14)21-19)26-12-2-1-11-25-16-7-4-15(5-8-16)20(23)24/h3-5,7-9,13H,1-2,6,10-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIBBXMLOIRGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable butoxybenzoic acid derivative under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like diphenyl ether . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid include other quinoline derivatives such as:

Biological Activity

4-(4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butoxy)benzoic acid is a synthetic compound that incorporates both a benzoic acid moiety and a tetrahydroquinoline structure. This combination has implications for various biological activities, including anti-inflammatory, anti-tumor, and enzyme inhibition properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

IUPAC Name: 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid

Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways by modulating cytokine release and affecting the activity of cyclooxygenases (COX) .

Anti-tumor Activity

The tetrahydroquinoline framework is known for its potential anti-cancer effects. Compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. For example, related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . The tetrahydroquinoline derivatives have shown promising results in inhibiting this enzyme, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Coumarin Derivative 1AChE Inhibition8.80
Coumarin Derivative 2Anti-tumorVaries
Benzoic AcidAnti-inflammatoryNot specified

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of benzoic acid derivatives demonstrated that certain modifications could enhance anti-inflammatory activity significantly. The results showed that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines in vitro.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives with a tetrahydroquinoline backbone exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

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